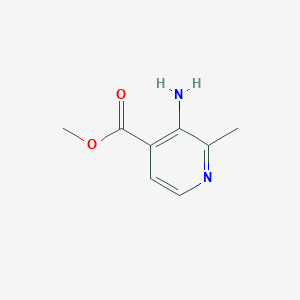

Methyl 3-amino-2-methylpyridine-4-carboxylate

Vue d'ensemble

Description

“Methyl 3-amino-2-methylpyridine-4-carboxylate” is a chemical compound. It is an inhibitor of nitrogen monoxide synthetase . It is also used in the preparation of 4,5-dihydro-1H-pyrazole derivatives as cholesterol 24 hydroxylase inhibitors for prevention and/or treatment of neurodegenerative disease .

Synthesis Analysis

The synthesis of “Methyl 3-amino-2-methylpyridine-4-carboxylate” involves several steps. One method involves using 4-methylpyridine-3-boronic acid as a raw material, an inorganic amide as an ammonia source, and a metal oxide as a catalyst . Another method involves the replacement of the nitro group of methyl 3-nitropyridine-4-carboxylate by fluoride anion via nucleophilic aromatic substitution .Chemical Reactions Analysis

“Methyl 3-amino-2-methylpyridine-4-carboxylate” can participate in various chemical reactions due to the presence of the amino group, which confers basic properties to the molecule . It can also participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-amino-2-methylpyridine-4-carboxylate” are influenced by the presence of the amino group, the chlorine atom, and the methyl group. These groups can affect the molecule’s reactivity and physical properties, such as solubility and boiling point .Applications De Recherche Scientifique

Synthesis of Organic Nonlinear Optical (NLO) Single Crystals

“Methyl 3-amino-2-methylpyridine-4-carboxylate” has been used in the synthesis of organic nonlinear optical (NLO) single crystals . These crystals are grown by the slow solvent evaporation (SSE) method and have been used in the development of various optoelectronics devices .

Structural Analysis and Spectroscopic Characterization

This compound is used in structural analysis and spectroscopic characterization . The molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis are carried out experimentally and theoretically using density functional theory (DFT) at 6311++G (d,p) level of theory .

Thermal Characteristics Analysis

“Methyl 3-amino-2-methylpyridine-4-carboxylate” is used in the analysis of thermal characteristics of as-grown crystals . This is done using thermogravimetry (TG) and differential thermal analysis (DTA) .

Tautomerization Studies

This compound is used in tautomerization studies . Tautomerization of 2A4MP was investigated by Density Functional Theory (DFT/B3LYP) method in the gas phase .

Transition State Structure Studies

“Methyl 3-amino-2-methylpyridine-4-carboxylate” is used in the study of transition state structures . Transition state structures of pyramidal N inversion and proton transfer were computed at B3LYP/6-311++G (d,p) .

Inhibitor of NOS2 (iNOS) in vitro

This compound is a potent inhibitor of NOS2 (iNOS) in vitro . This makes it useful in pharmaceutical research.

Pharmaceutical Intermediate

“Methyl 3-amino-2-methylpyridine-4-carboxylate” is used as a pharmaceutical intermediate . It is used in the synthesis of a variety of heterocyclic compounds possessing medicinal value .

Synthesis of 2-amino-4-methylpyridinium 2-hydroxybenzoate

This compound has been used in the synthesis of 2-amino-4-methylpyridinium 2-hydroxybenzoate . This is another application in the field of pharmaceutical research.

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds such as 3-methylpyridine and 4-Methylpyridine have been found to interact with various proteins and enzymes, suggesting that Methyl 3-amino-2-methylpyridine-4-carboxylate may have similar targets.

Mode of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that Methyl 3-amino-2-methylpyridine-4-carboxylate might interact with its targets in a similar manner, leading to changes at the molecular level.

Biochemical Pathways

Similar compounds have been involved in oxidative processes , suggesting that Methyl 3-amino-2-methylpyridine-4-carboxylate might affect similar pathways and have downstream effects on cellular functions.

Propriétés

IUPAC Name |

methyl 3-amino-2-methylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-7(9)6(3-4-10-5)8(11)12-2/h3-4H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDCUNZSNDZNHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401253551 | |

| Record name | Methyl 3-amino-2-methyl-4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-2-methylpyridine-4-carboxylate | |

CAS RN |

1227581-39-6 | |

| Record name | Methyl 3-amino-2-methyl-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-2-methyl-4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B3022518.png)

![2-[(2-Methoxyethyl)sulfonyl]benzoic acid](/img/structure/B3022519.png)

![2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid](/img/structure/B3022521.png)

![2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B3022539.png)